molecular formula C9H7N3O2 B11908334 [1,3]Dioxolo[4,5-g]quinazolin-8-amine

[1,3]Dioxolo[4,5-g]quinazolin-8-amine

Katalognummer: B11908334
Molekulargewicht: 189.17 g/mol
InChI-Schlüssel: YWOZVBGEIZKZKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,3]Dioxolo[4,5-g]quinazolin-8-amine is a quinazoline derivative with the molecular formula C 9 H 7 N 3 O 2 and a molecular weight of 189.17 g/mol . The quinazoline scaffold is a significant heterocyclic compound in medicinal chemistry, known for its wide spectrum of pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties . The 1,3-dioxole moiety fused to the quinazoline core can influence the molecule's lipophilicity and metabolic stability, making it a valuable structure for the design of targeted therapies . This compound serves as a key chemical intermediate for researchers in organic synthesis and drug discovery. It is particularly useful for building more complex molecular architectures. Synthetic methodologies for related dioxolo[4,5-g]quinazoline compounds have been developed, including efficient one-pot multicomponent reactions and copper-catalyzed cascade reactions, highlighting the interest in this chemical space for creating diverse libraries for biological screening . Compounds featuring the dioxolo[4,5-g]quinazoline structure have been investigated as novel analogues in various therapeutic areas, such as the development of potential anticancer agents . Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Eigenschaften

Molekularformel

C9H7N3O2

Molekulargewicht

189.17 g/mol

IUPAC-Name

[1,3]dioxolo[4,5-g]quinazolin-8-amine

InChI

InChI=1S/C9H7N3O2/c10-9-5-1-7-8(14-4-13-7)2-6(5)11-3-12-9/h1-3H,4H2,(H2,10,11,12)

InChI-Schlüssel

YWOZVBGEIZKZKK-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C3C(=C2)C(=NC=N3)N

Herkunft des Produkts

United States

Synthetic Methodologies For 1 2 Dioxolo 4,5 G Quinazolin 8 Amine and Its Structural Analogs

General Principles of Quinazoline (B50416) Ring System Construction

The construction of the quinazoline core is a well-established area of organic synthesis, with a rich history of classic reactions and a continuous drive towards more efficient and environmentally friendly modern methods. These strategies typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.

Traditional Cyclization Approaches

Historically, the synthesis of quinazolines has relied on robust cyclization reactions of ortho-substituted anilines. One of the most common methods involves the condensation of 2-aminobenzamides with various reagents. nih.goveurekaselect.comzenodo.orgnih.gov For instance, the reaction of 2-aminobenzamide (B116534) with aldehydes or their synthetic equivalents, followed by cyclization and oxidation, yields 4(3H)-quinazolinones. nih.goveurekaselect.com Similarly, o-aminoaryl ketones serve as versatile precursors. researchgate.net These can react with a nitrogen source, such as ammonium (B1175870) acetate (B1210297), often in the presence of a catalyst, to form the quinazoline ring. researchgate.netnih.gov These traditional methods, while effective, often require harsh reaction conditions and can lead to the formation of byproducts. nih.gov

Multicomponent Reaction (MCR) Strategies for Fused Quinazoline Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool for generating molecular diversity with high atom economy and efficiency. organic-chemistry.orgbeilstein-journals.orgresearchgate.net Several MCR strategies have been developed for the synthesis of fused quinazoline systems. vulcanchem.comresearchgate.net For example, a one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate can directly furnish quinazoline derivatives. nih.govnih.gov These reactions often proceed under mild conditions and allow for the rapid assembly of complex quinazoline-based scaffolds from simple and readily available starting materials. vulcanchem.combeilstein-journals.org The development of MCRs has significantly streamlined the synthesis of polycyclic quinazolinones and other intricate fused systems. vulcanchem.combeilstein-journals.orgresearchgate.net

Modern Catalytic and Environmentally Benign Synthesis Protocols

In recent years, a strong emphasis has been placed on developing greener and more sustainable synthetic methods. This has led to the exploration of various modern protocols for quinazoline synthesis that minimize waste, reduce energy consumption, and avoid hazardous reagents.

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation has been shown to significantly accelerate reaction rates, improve yields, and simplify work-up procedures in the synthesis of quinazoline derivatives. nih.govrsc.orgnih.govresearchgate.net This technique provides an energy-efficient alternative to conventional heating. nih.gov

Catalyst-Free Conditions: Several methods have been developed for the synthesis of quinazolines under catalyst-free conditions, often utilizing green solvents or solvent-free reactions. nih.govnih.gov For example, the cyclocondensation of 2-aminobenzonitriles with carbon dioxide can proceed efficiently in water without any catalyst to produce quinazoline-2,4(1H,3H)-diones.

Green Solvents: The replacement of volatile and toxic organic solvents with environmentally benign alternatives is a key principle of green chemistry. researchgate.net Water, deep eutectic solvents (DESs), and other green solvents have been successfully employed in the synthesis of quinazolines and their derivatives, often leading to improved yields and easier product isolation. researchgate.net

Nanoparticle Catalysis: Nanoparticles, with their high surface-area-to-volume ratio and unique catalytic properties, have emerged as highly efficient catalysts for organic transformations. Various metal and metal oxide nanoparticles have been utilized to catalyze the synthesis of quinazolines, often under mild conditions with high efficiency and the potential for catalyst recycling.

Targeted Synthesis ofnih.govvulcanchem.comDioxolo[4,5-g]quinazolin-8-amine Scaffolds

The synthesis of the specific nih.govvulcanchem.comDioxolo[4,5-g]quinazoline ring system requires starting materials containing the characteristic methylenedioxy group, often derived from piperonal (B3395001) or its derivatives.

Precursor-Based Annulation and Cyclocondensation Reactions

The construction of the nih.govvulcanchem.comdioxolo[4,5-g]quinazoline core typically begins with precursors such as 6-aminopiperonal or its corresponding acid, methyl-6-aminopiperonylate. A direct, one-step synthesis of 6-methyl-1,3-dioxolo[4,5-g]quinazolin-8(7H)-one has been achieved through the condensation of methyl-6-aminopiperonylate with acetonitrile (B52724) in the presence of dry HCl. organic-chemistry.org

Further derivatization is also possible using this precursor. For example, condensation with urea (B33335) leads to the formation of nih.govvulcanchem.comdioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione. organic-chemistry.org Reaction with phenyl isothiocyanate yields the corresponding 5,6-dihydro-7-phenyl-6-thioxo-1,3-dioxolo[4,5-g]quinazolin-8(7H)-one. organic-chemistry.org

Another synthetic route involves the use of 2-amino-4,5-dimethoxybenzoic acid, a structural analog of the piperonylic acid derivative. This can undergo formamide-mediated cyclization to create the quinazolin-4(3H)-one core, which can then be further functionalized.

Synthesis of nih.govvulcanchem.comDioxolo[4,5-g]quinazolinone Derivatives
PrecursorReagentProductReference
Methyl-6-aminopiperonylateAcetonitrile, HCl6-Methyl-1,3-dioxolo[4,5-g]quinazolin-8(7H)-one organic-chemistry.org
Methyl-6-aminopiperonylateUrea nih.govvulcanchem.comDioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione organic-chemistry.org
Methyl-6-aminopiperonylatePhenyl isothiocyanate5,6-Dihydro-7-phenyl-6-thioxo-1,3-dioxolo[4,5-g]quinazolin-8(7H)-one organic-chemistry.org

Regioselective Functionalization of thenih.govvulcanchem.comDioxolo[4,5-g]quinazoline Nucleus

Once the basic nih.govvulcanchem.comdioxolo[4,5-g]quinazoline skeleton is formed, further functionalization can be achieved through regioselective reactions. For instance, the quinazolin-4(3H)-one core, synthesized from precursors like 2-amino-4,5-dimethoxybenzoic acid, can be chlorinated at the 4-position using reagents like oxalyl chloride. This introduces a reactive handle for subsequent nucleophilic substitution, allowing for the introduction of various amines to furnish 4-aminoquinazoline derivatives.

Preparation of N-Substitutednih.govmdpi.comDioxolo[4,5-g]quinazolin-8-amine Derivatives

The preparation of N-substituted nih.govmdpi.comdioxolo[4,5-g]quinazolin-8-amine derivatives typically involves the construction of the quinazoline core followed by the introduction of the desired N-substituent. A common strategy is the nucleophilic substitution of a suitable leaving group, such as a chlorine atom, at the 4-position of the quinazoline ring with a primary or secondary amine. This approach allows for the synthesis of a wide variety of N-aryl and N-alkyl derivatives.

One prominent synthetic route starts from 6-amino-2H-1,3-benzodioxole-5-carboxylic acid. This starting material is first converted to the corresponding 8-chloro- nih.govmdpi.comdioxolo[4,5-g]quinazoline intermediate. The key step in the synthesis of the target N-substituted derivatives is the subsequent reaction of this chloro-quinazoline with various anilines or other amines.

For example, the synthesis of N-biphenyl-substituted derivatives involves the reaction of 8-chloro- nih.govmdpi.comdioxolo[4,5-g]quinazoline with different biphenylamines. This reaction is typically carried out in a suitable solvent, such as isopropanol (B130326), at elevated temperatures. The reaction mixture is heated at reflux for several hours to ensure the completion of the nucleophilic substitution. Upon cooling, the desired N-substituted nih.govmdpi.comdioxolo[4,5-g]quinazolin-8-amine derivative precipitates and can be isolated by filtration. nih.gov

The general reaction scheme can be depicted as follows:

Scheme 1: General Synthesis of N-Aryl- nih.govmdpi.comdioxolo[4,5-g]quinazolin-8-amine Derivatives

Step 1: Formation of the quinazolinone core

6-Amino-2H-1,3-benzodioxole-5-carboxylic acid is cyclized to form the corresponding quinazolinone.

Step 2: Chlorination

The quinazolinone is treated with a chlorinating agent, such as phosphorus oxychloride, to yield 8-chloro- nih.govmdpi.comdioxolo[4,5-g]quinazoline.

Step 3: N-Arylation

8-Chloro- nih.govmdpi.comdioxolo[4,5-g]quinazoline is reacted with a substituted aniline (B41778) (e.g., a biphenylamine) in a solvent like isopropanol under reflux to yield the final N-aryl derivative. nih.gov

This modular approach allows for the introduction of a wide variety of substituents on the aniline ring, facilitating the exploration of the chemical space around the nih.govmdpi.comdioxolo[4,5-g]quinazolin-8-amine scaffold. The synthesized compounds are typically purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide and water. nih.gov

Below is a table summarizing the synthesis of some representative N-substituted nih.govmdpi.comdioxolo[4,5-g]quinazolin-8-amine derivatives.

Compound IDSubstituent (R)Starting MaterialsKey ReagentsSolventReaction ConditionsYield (%)Reference
1 4-Phenylphenyl8-Chloro- nih.govmdpi.comdioxolo[4,5-g]quinazoline, 4-Aminobiphenyl-IsopropanolReflux, 6h78 nih.gov
2 3-Phenylphenyl8-Chloro- nih.govmdpi.comdioxolo[4,5-g]quinazoline, 3-Aminobiphenyl-IsopropanolReflux, 6h75 nih.gov
3 2-Phenylphenyl8-Chloro- nih.govmdpi.comdioxolo[4,5-g]quinazoline, 2-Aminobiphenyl-IsopropanolReflux, 6h72 nih.gov

Preclinical Pharmacological Investigations Of 1 2 Dioxolo 4,5 G Quinazolin 8 Amine Analogs

In Vitro Biological Activity Profiling

Antineoplastic Efficacy in Human Cancer Cell Lines

The quinazoline (B50416) scaffold is a well-established pharmacophore in the development of anticancer agents. nih.govnih.gov Analogs of researchgate.netnih.govDioxolo[4,5-g]quinazolin-8-amine have been evaluated for their ability to inhibit the growth of various human cancer cell lines, demonstrating the potential of this chemical class in oncology research.

Studies have utilized assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to determine the cytotoxic and antiproliferative effects of these compounds. nih.govnih.gov For instance, various quinazolinone derivatives have been tested against a panel of cancer cell lines including:

A549 (Lung Carcinoma): Certain quinazoline derivatives have shown activity against this cell line. researchgate.net

HeLa (Cervical Cancer): Novel quinazolinone derivatives have demonstrated cytotoxic activity against HeLa cells. nih.govnih.gov

K562 (Chronic Myelogenous Leukemia): This cell line is often included in anticancer screening panels.

Molt-4 (Acute Lymphoblastic Leukemia): Some quinazoline analogs have been evaluated against leukemia cell lines like MOLT-4. researchgate.net

PC-3 (Prostate Cancer): The efficacy of quinazoline derivatives has been assessed in prostate cancer cell lines. researchgate.netnih.gov

MDA-MB-231 (Breast Cancer): These cell lines have been used to test the cytotoxicity of novel thiazoloquinazoline derivatives. nih.gov

SK-OV-3 (Ovarian Cancer): This cell line is another important model for evaluating potential anticancer agents.

HT-29 (Colon Carcinoma): The anticancer efficacy of some quinazoline analogs has been studied in colon cancer cell lines. nih.gov

The cytotoxic activity is often reported as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. For example, certain novel researchgate.netbiomedpharmajournal.orgresearchgate.nettriazolo[4,3-c]quinazoline derivatives have shown significant cytotoxic activities against HCT-116 and HepG2 cancer cell lines, with IC50 values in the micromolar range. plos.org Specifically, compounds substituted with a trifluoromethyl moiety demonstrated enhanced cytotoxicity. plos.org Another study on thiazolo[5,4-g]quinazolinones identified two derivatives, 7-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinones 5b and 6b, as the most potent against a panel of seven tumor cell lines, with IC50 values in the micromolar range. nih.gov

Table 1: Cytotoxic Activity of Selected Quinazoline Analogs

Compound/Analog Cancer Cell Line IC50 (µM) Reference
researchgate.netbiomedpharmajournal.orgresearchgate.nettriazolo[4,3-c]quinazoline derivatives HCT-116, HepG2 2.44 - 9.43 plos.org
7-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinone 5b Huh7-D12, Caco-2, HCT-116, MCF-7, MDA-MB-231, MDA-MB-468, PC-3 Micromolar range nih.gov
7-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinone 6b Huh7-D12, Caco-2, HCT-116, MCF-7, MDA-MB-231, MDA-MB-468, PC-3 Micromolar range nih.gov
Quinazolinone derivative 11g HeLa Not specified nih.gov
2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) N-(4-oxo-2-propylquinazolin)3(4H)acatamide 6a HeLa 7.52 nih.gov
4-anilinoquinazoline (B1210976) analog DW-8 HCT116 8.50 ± 2.53 nih.gov
4-anilinoquinazoline analog DW-8 HT29 5.80 ± 0.92 nih.gov
4-anilinoquinazoline analog DW-8 SW620 6.15 ± 0.37 nih.gov

The anticancer mechanism of quinazoline derivatives often involves the disruption of the normal cell cycle progression in cancer cells. nih.gov Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

For example, treatment of HCT-116 cells with a particular betulinic acid derivative incorporating a 1,2,3-triazole moiety led to a dose-dependent increase in the percentage of cells arrested in the G1 phase. researchgate.net Similarly, certain pyrazolo[4,3-e]tetrazolo researchgate.netbiomedpharmajournal.orgresearchgate.nettriazine sulfonamides induced cell cycle arrest in the G0/G1 phase in BxPC-3 and PC-3 cells, and an accumulation of cells in the S phase in HCT 116 cells. mdpi.com One potent researchgate.netbiomedpharmajournal.orgresearchgate.nettriazolo[4,3-c]quinazoline derivative, compound 16, was found to arrest the cell cycle of HCT-116 cells at the S and G2/M phases. plos.org This interference with the cell cycle can ultimately lead to apoptosis or programmed cell death.

Antimicrobial Spectrum of Activity

Quinazoline and its derivatives have demonstrated a broad spectrum of antimicrobial activity, making them promising candidates for the development of new anti-infective agents. nih.govnih.gov

Several studies have investigated the antifungal properties of quinazolinone derivatives against fungi that are pathogenic to plants. A series of quinazolin-4(3H)-one derivatives were screened for their in vitro antifungal activity against several tree plant fungi, including Fusarium oxysporum f. sp. albidinis, Fusarium oxysporum f. sp. canariasis, and Verticillium dahliae Kleb. jmaterenvironsci.comresearchgate.net Certain compounds within this series displayed good antifungal activity. jmaterenvironsci.comresearchgate.net Another study found that modifying the natural product tryptanthrin (B1681603) to create 4(3H)-quinazolone derivatives resulted in significant in vitro antifungal activity against Fusarium graminearum and Botrytis cinerea. nih.gov

The antibacterial potential of quinazoline analogs has been evaluated against a range of both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Many quinazolinone derivatives have shown activity against S. aureus. biomedpharmajournal.org

Escherichia coli : The antibacterial efficacy of these compounds has also been tested against E. coli. biomedpharmajournal.org

Methicillin-Resistant Staphylococcus aureus (MRSA): A significant area of research has been the activity of quinazolinone derivatives against drug-resistant strains like MRSA. nih.govresearchgate.net One study reported the discovery of a 4(3H)-quinazolinone derivative with potent activity against MRSA strains. nih.gov Another investigation into new quinazoline derivatives identified compounds with potent antibacterial activity against methicillin (B1676495) and quinolone-resistant S. aureus. researchgate.net

The antibacterial activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. For instance, a series of 1,3,4-oxadiazole-fused and piperazine-fused quinazoline derivatives showed potent antibacterial activities against several strains of Gram-positive bacteria, including multidrug-resistant clinical isolates, with some analogs exhibiting MIC values as low as 1-2 μg/mL against MRSA. researchgate.net

Table 2: Antibacterial Activity of Selected Quinazoline Analogs

Compound/Analog Bacterial Strain MIC (µg/mL) Reference
Quinazolinone derivative 27 Methicillin-resistant S. aureus (MRSA) ≤0.5 nih.gov
Oxadiazole- and piperazine-integrated quinazoline derivative 7i Methicillin-resistant S. aureus CCARM 3167 1 researchgate.net
Oxadiazole- and piperazine-integrated quinazoline derivatives 7f, 7h, 7i Quinolone-resistant S. aureus CCARM 3505 and CCARM 3519 4 researchgate.net

Anticonvulsant Properties in Neuronal Models

The anticonvulsant potential of quinazoline derivatives, including analogs of nih.govDioxolo[4,5-g]quinazolin-8-amine, has been a significant area of research. Studies suggest that the mechanism of action for many of these compounds involves the modulation of GABAergic transmission. sapub.org The GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system, is a primary target. mdpi.com

Antioxidant Capacity Assessments

The antioxidant capacity of quinazoline analogs has been evaluated through various in vitro assays that measure their ability to scavenge free radicals. Commonly used methods include the DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate), ABTS (2,2'-azinobis(3-ethylbenzthiazolin-6-sulfonic acid)), and nitric oxide (NO) radical scavenging assays. nih.govnih.govmdpi.comorientjchem.org

Table 1: In Vitro Antioxidant Activity of Selected Quinazolinone Analogs

Compound Assay Result Reference
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one DPPH EC50 = 7.5 µM nih.gov
2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one DPPH EC50 = 7.4 µM nih.gov
2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one DPPH EC50 = 7.2 µM nih.gov
Pyrogallol derivatives of quinazolin-4(3H)-one DPPH High activity nih.gov
Ortho diphenolic derivatives ABTS, DPPH, NO Higher radical scavenging activity than references mdpi.com
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative (3g) DPPH 70.6% scavenging at 10 µM mdpi.com
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative (3h) DPPH 73.5% scavenging at 10 µM mdpi.com

In Vivo Efficacy and Model Systems

Antitumor Efficacy in Murine Models

Analogs of nih.govDioxolo[4,5-g]quinazolin-8-amine have demonstrated notable antitumor activity in preclinical studies. Fungal quinazolinone metabolites containing a pyrazino[2,1-b]quinazoline-3,6-dione core have shown promise in this area. semanticscholar.org For instance, synthetic enantiomeric pairs of fiscalin B, a marine natural product, and its analogs were evaluated for their growth inhibitory effects against tumor cell lines. semanticscholar.org The study revealed that certain enantiomers displayed GI50 values in the micromolar range, indicating their potential as anticancer agents. semanticscholar.org

Furthermore, quinazoline sulfonamide derivatives have been investigated for their cytotoxic effects against various human cancer cell lines, including hepatic (HepG2), breast (MCF-7), lung (A549), and colon (Lovo) cancer cells. mdpi.com Specific compounds from this class have shown potent activity, which was found to be enhanced when combined with gamma-radiation, suggesting a radiosensitizing effect. mdpi.com The mechanism of action for some of these compounds involves the induction of apoptosis through the upregulation of p53 and miR-34a gene expression. mdpi.com

Anticonvulsant Efficacy in Animal Models (e.g., Pentylenetetrazole-Induced Seizures)

The pentylenetetrazole (PTZ)-induced seizure model in rodents is a standard and widely used method for the primary screening of potential anticonvulsant drugs. This model is particularly effective for identifying compounds that may act by enhancing GABAergic neurotransmission, as PTZ is a GABA-A receptor antagonist. sapub.org

Numerous studies have utilized this model to evaluate the in vivo anticonvulsant efficacy of quinazoline derivatives. These compounds have shown the ability to provide significant protection against PTZ-induced convulsions. sapub.orgorientjchem.org Key parameters measured in these studies include the percentage of animals protected from seizures, the latency to the onset of the first seizure, and a reduction in the number and duration of seizures. sapub.org For example, certain novel quinazoline-4(3H)-one derivatives demonstrated 100% protection against scPTZ-induced seizures in mice. orientjchem.org The efficacy of these compounds is often compared to standard antiepileptic drugs like diazepam and phenobarbital. sapub.org

Table 2: Anticonvulsant Efficacy of Quinazoline Analogs in the PTZ Model

Compound Series/Derivative Animal Model Key Finding Reference
2,3-disubstituted quinazolin-4(3H)-ones Mice Showed potential anticonvulsant activity, with favorable results in reducing seizure number and increasing latency. sapub.org
N-substituted-6-fluoro-quinazoline-4-amines (5b, 5c, 5d) Mice Showed high anticonvulsant activity with ED50 values of 152, 165, and 140 mg/kg, respectively. mdpi.com
Quinazolin-4(3H)-one derivatives (8, 13, 19) Mice Provided 100% protection against scPTZ-induced seizures. orientjchem.org
5-phenyl- nih.govnih.govmdpi.comtriazolo[4,3-c]quinazolin-3-amine derivative (18) Mice Showed an ED50 value of 27.4 mg/kg in the MES test, superior to valproate.

General Preclinical Assessment Methodologies for Drug Candidates

The preclinical development of a drug candidate is a critical phase that aims to gather comprehensive data on its safety and efficacy before human clinical trials can begin. This process involves a combination of in vitro and in vivo testing platforms. nih.gov

A key component of preclinical evaluation is the assessment of ADMET properties, which encompass absorption, distribution, metabolism, excretion, and toxicology. nih.gov This helps in understanding the pharmacokinetic and pharmacodynamic profile of a compound. In vitro methods, such as two-dimensional cell cultures, are widely used for initial toxicological screening and to determine drug efficacy. nih.gov

In vivo studies, typically conducted in animal models, are essential for evaluating the systemic effects, toxicity, and efficacy of a drug candidate. nih.gov These models are chosen to be as representative of the human disease state as possible. Beyond efficacy and toxicity, preclinical assessment also involves biomarker analysis to gain more information from each study and guide decision-making. mdpi.com The entire data package, including formulation development and stability studies, is compiled into regulatory documents, such as an Investigational New Drug (IND) application, for submission to regulatory authorities.

Elucidation of Molecular Mechanisms of Action

Kinase Enzyme Inhibition

The quinazoline (B50416) scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of vulcanchem.comnih.govDioxolo[4,5-g]quinazolin-8-amine have been investigated for their ability to inhibit a range of protein kinases, which are crucial regulators of cellular processes.

The quinazoline core is a key feature of many Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov These inhibitors are classified into multiple generations, with first-generation inhibitors like gefitinib (B1684475) and erlotinib (B232) being reversible ATP-competitive inhibitors. nih.gov Second-generation inhibitors form covalent bonds with a cysteine residue near the ATP-binding site, while third-generation inhibitors like osimertinib (B560133) are designed to be selective for mutant forms of EGFR. nih.gov

Research into novel quinazoline derivatives continues to explore different strategies for EGFR inhibition. For instance, azaquinazolinones have been developed as allosteric inhibitors, binding to a pocket adjacent to the ATP site, which can offer greater selectivity. nih.gov The development of quinazoline- vulcanchem.comnih.govnih.govtriazolo[3,4-b] vulcanchem.comnih.govnih.govthiadiazine hybrids has also yielded potent EGFR inhibitors. nih.gov Molecular docking studies of quinazolin-4(3H)-one derivatives have shown that they can act as ATP competitive type-I inhibitors against EGFR kinase, interacting with key residues in the DFG motif of the ATP-binding site. nih.gov

Derivatives of vulcanchem.comnih.govDioxolo[4,5-g]quinazolin-8-amine have demonstrated the ability to inhibit multiple tyrosine kinases, including both receptor and non-receptor types. nih.gov This multi-targeted approach can be beneficial in cancer therapy by simultaneously blocking several signaling pathways involved in tumor growth and angiogenesis.

Studies on anilinoquinazoline (B1252766) derivatives with a dioxygenated ring fused to the quinazoline portion have shown antiproliferative activity across various human tumor cell lines. nih.gov Molecular modeling suggests that the fused dioxygenated ring at the 6,7 positions, as seen in the vulcanchem.comnih.govdioxolo moiety, facilitates favorable interactions within the kinase domain. nih.gov These compounds have also been found to act as antiangiogenic agents at non-cytotoxic concentrations. nih.gov Furthermore, certain quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against a panel of kinases including CDK2, HER2, and EGFR. nih.gov

Table 1: Kinase Inhibition by vulcanchem.comnih.govDioxolo[4,5-g]quinazolin-8-amine Derivatives and Related Compounds

Compound Class Target Kinase(s) Inhibition Type Key Findings
Quinazoline- vulcanchem.comnih.govnih.govtriazolo[3,4-b] vulcanchem.comnih.govnih.govthiadiazines EGFR Competitive Potent inhibition of EGFR, with some derivatives showing superior efficacy to erlotinib. nih.gov
Anilinoquinazolines with fused dioxygenated rings Receptor and Non-Receptor Tyrosine Kinases Not specified Broad antiproliferative and antiangiogenic activity. nih.gov
Quinazolin-4(3H)-ones CDK2, HER2, EGFR ATP Competitive (EGFR), ATP Non-competitive (CDK2) Potent inhibition of multiple kinases. nih.gov

DNA Topoisomerase Modulation

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are validated targets for anticancer drugs.

While much of the focus on quinazoline derivatives has been on Topoisomerase II, some studies have investigated their interaction with Topoisomerase I. For instance, novel pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit both Topoisomerase I and IIα. mdpi.com While some compounds showed weak inhibition of Topoisomerase I, their primary activity was against Topoisomerase IIα. mdpi.com

Certain quinazoline-based compounds have been identified as inhibitors of Topoisomerase II. nih.gov These inhibitors can act as "poisons," stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks. nih.govjuniperpublishers.com Alternatively, they can act as catalytic inhibitors, blocking the enzyme's activity without stabilizing the DNA-enzyme complex. nih.govjuniperpublishers.com

For example, new vulcanchem.comnih.govnih.govtriazolo[4,3-c]quinazolines have been designed as DNA intercalators and have shown to be Topoisomerase II inhibitors. nih.govsemanticscholar.org Mechanistic studies revealed that some of these compounds can induce apoptosis and arrest cell growth in cancer cells. nih.gov The ability of these compounds to intercalate into DNA is a key feature of their mechanism of action as Topoisomerase II poisons. nih.gov

Table 2: DNA Topoisomerase Inhibition by Quinazoline Derivatives

Compound Class Target Topoisomerase Mechanism of Action Key Findings
vulcanchem.comnih.govnih.govTriazolo[4,3-c]quinazolines Topoisomerase II DNA Intercalation, Catalytic Inhibition Induce apoptosis and cell cycle arrest. nih.govsemanticscholar.org

Neurotransmitter Receptor Interaction (e.g., GABA-A Receptor Allosteric Binding)

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. nih.govunifi.it It is a target for various drugs, including benzodiazepines, which act as positive allosteric modulators. wikipedia.org

While direct studies on vulcanchem.comnih.govDioxolo[4,5-g]quinazolin-8-amine itself are limited in this context, the broader class of pyrazolo[1,5-a]quinazolines has been extensively studied for their interaction with the GABA-A receptor. nih.govmdpi.com These compounds can act as allosteric modulators, binding to sites on the receptor distinct from the GABA binding site. nih.gov Depending on their structure, they can exhibit a range of activities, including partial agonism, inverse partial agonism, and null modulation. mdpi.com For example, certain 3-(hetero)arylpyrazolo[1,5-a]quinazoline derivatives have been shown to modulate the chloride current through the GABA-A receptor. mdpi.com The substituent at position 3 of the pyrazolo[1,5-a]quinazoline scaffold appears to be crucial for activity at the GABA-A receptor. nih.gov

Table 3: Interaction of Related Quinazoline Scaffolds with GABA-A Receptors

Compound Class Receptor Interaction Functional Effect Key Findings

Mechanistic Studies on Antimicrobial Action (e.g., Membrane Disruption vs. Other Targets)

The precise molecular mechanisms underlying the antimicrobial activity of nih.govnih.govDioxolo[4,5-g]quinazolin-8-amine are not extensively detailed in publicly available research. However, studies on the broader class of quinazoline derivatives offer significant insights into their potential modes of action against microbial pathogens. These investigations reveal a multi-targeted approach, encompassing both membrane-associated and intracellular targets, rather than a single, universal mechanism.

Research into various quinazoline analogs suggests that their antimicrobial efficacy can be attributed to several key mechanisms. One prominent mode of action is the inhibition of bacterial efflux pumps. nih.gov Certain quinazoline derivatives have been designed and shown to function as efflux pump inhibitors (EPIs), specifically targeting the AcrAB–TolC pump in Gram-negative bacteria. nih.gov By inhibiting this pump, the compounds can increase the intracellular concentration of antibiotics that would otherwise be expelled, thereby restoring bacterial susceptibility. nih.gov Theoretical modeling and experimental studies have indicated that these quinazoline derivatives can bind within the AcrB subunit of the efflux pump complex. nih.gov

Another significant mechanism involves the targeting of bacterial signal transduction systems. For instance, specific quinazoline-based compounds have been identified to selectively inhibit the PhoP/PhoQ two-component system in Salmonella enterica. nih.gov This system is crucial for the expression of virulence factors, and its inhibition represents an antivirulence strategy rather than direct bactericidal action. nih.gov The absence of such two-component systems in animals makes them an attractive target for developing new antibacterial agents. nih.gov

Furthermore, some quinazolinone derivatives are believed to exert their antimicrobial effects through direct interaction with fundamental cellular structures and macromolecules. nih.gov Evidence suggests that these compounds may interfere with the integrity of the bacterial cell wall and interact with DNA, leading to a disruption of cellular processes. nih.gov

While direct membrane disruption is a possible mechanism, it appears to be more pronounced when quinazoline derivatives are used in conjunction with other agents. For example, the antibacterial activity of certain quinazolinone derivatives was significantly enhanced when conjugated with silver nanoparticles. nih.gov The proposed mechanism for these nanoconjugates involves an increased production of reactive oxygen species (ROS), such as hydroxyl radicals, and the subsequent deposition of the nanoparticles on the bacterial surface or within the periplasmic space. nih.gov This leads to membrane disorganization and functional disruption. nih.gov

It is important to note that the specific substitutions on the quinazoline core can significantly influence the primary mechanism of action. For example, substitutions at the 4-position with an amine and at the 6-position with halogens have been shown to promote antimicrobial activities. nih.gov

The diverse mechanisms of action observed for the quinazoline scaffold highlight its potential as a versatile platform for the development of novel antimicrobial agents. The table below summarizes the various proposed antimicrobial mechanisms for different quinazoline derivatives.

Mechanism of Action Specific Target Affected Organism(s) Reference(s)
Efflux Pump InhibitionAcrAB–TolC pumpGram-negative bacteria nih.gov
Signal Transduction InhibitionPhoP/PhoQ two-component systemSalmonella enterica nih.gov
Interaction with Cellular StructuresCell wall and DNABacteria nih.gov
Enhanced Oxidative Stress & Membrane DisruptionBacterial membrane (in nanoparticle conjugates)Escherichia coli, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, Pseudomonas aeruginosa nih.gov

Structure Activity Relationship Sar and Rational Drug Design For 1 2 Dioxolo 4,5 G Quinazolin 8 Amine Derivatives

Influence of the Fusednih.govscispace.comDioxolo Moiety on Pharmacological Activity

The fused nih.govscispace.comdioxolo ring, also known as a methylenedioxy group, is a key structural feature that significantly influences the compound's biological activity. This moiety is present in numerous natural and synthetic compounds and is known to enhance a variety of biological effects, including anticancer, antifungal, and antiviral properties. researchgate.net The two oxygen atoms within the dioxolane ring can form hydrogen bonds with biological targets, leading to improved ligand-target interactions and consequently, heightened biological activity. researchgate.net In the context of the quinazoline (B50416) scaffold, this fused ring system alters the electronic distribution and conformation of the molecule, which can impact its binding affinity to specific enzymes or receptors. For instance, derivatives of nih.govscispace.comdioxolo[4,5-g]quinazoline have been investigated as inhibitors of kinases involved in neurodegenerative diseases, where the angular shape imparted by the fused ring system is thought to be advantageous for fitting into the catalytic pocket of the enzyme. nih.gov

Substituent Effects on the Quinazoline Ring System

The nature and position of substituents on the quinazoline core are critical determinants of the pharmacological activity of nih.govscispace.comDioxolo[4,5-g]quinazolin-8-amine derivatives. nih.gov

Substitutions on the 8-amino group of the nih.govscispace.comDioxolo[4,5-g]quinazoline scaffold have been a primary focus of SAR studies. The introduction of various aryl and heteroaryl groups at this position can dramatically alter the compound's biological profile. For example, in a series of quinazoline derivatives, the presence of specific substituted anilino groups at the C-4 position was found to be crucial for potent inhibitory activity against receptor tyrosine kinases. wikipedia.orgnih.gov While direct SAR data for the 8-amino position of the nih.govscispace.comdioxolo[4,5-g]quinazoline core is specific, general principles from related quinazoline and quinazolinone derivatives can be extrapolated. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a significant role. For instance, in some quinazoline series, electron-withdrawing groups on the aniline (B41778) ring were found to enhance anticancer activity. nih.gov

The introduction of halogens and other electron-withdrawing or -donating groups onto the quinazoline ring system can significantly modulate pharmacological activity. nih.gov Halogenated derivatives, particularly those with chloro, fluoro, or bromo substitutions, have often shown enhanced biological effects. nih.gov For example, in a study of 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives, halogenation was a key feature for their central nervous system depressant activity. acs.org In the context of anticancer activity, halogenated phenyl substituents have been shown to have a more significant effect on activity compared to non-halogenated ones. nih.gov Furthermore, the position of these substituents is critical. Theoretical considerations suggest the order of reactivity for electrophilic substitution on the quinazoline ring is 8 > 6 > 5 > 7 > 4 > 2. scispace.comnih.gov For instance, the presence of an amino or nitro group at the 6-position of the quinazoline ring has been shown to influence the anticancer activity of certain derivatives. nih.gov

The following table summarizes the effect of various substituents on the anticancer activity of some quinazoline derivatives, providing insight into the electronic effects on the scaffold.

CompoundSubstituent at C-6Substituent at C-2Anticancer Activity (IC50 in μM)
Derivative F-NH2-S-cinnamyl0.6 (DHFR inhibition)
Derivative G-NO2-S-cinnamyl0.5 (DHFR inhibition)

Data sourced from a study on quinazoline-based DHFR inhibitors. nih.gov

Alkylation and benzylation, particularly at the N-3 position of the quinazoline ring, have been explored to modify the physicochemical and pharmacological properties of these compounds. nih.gov The introduction of an alkyl or benzyl (B1604629) group at N-3 can impact the molecule's lipophilicity and its ability to interact with biological targets. For instance, fixing the 3-position with a benzyl group was a strategy used in the design of quinazoline-based dihydrofolate reductase (DHFR) inhibitors. nih.gov In another study, a series of 3-benzyl-2-substituted-3H- nih.govacs.orgnih.govtriazolo[5,1-b]quinazolin-9-ones exhibited significant antihypertensive activity. nih.gov The size and nature of the alkyl or benzyl substituent can influence the compound's activity, with bulky groups sometimes being more favorable than smaller ones, depending on the specific target. nih.gov

Comparative SAR Analysis with Related Quinoline (B57606) and Fused Heterocyclic Scaffolds

A comparative analysis of the SAR of nih.govscispace.comDioxolo[4,5-g]quinazolin-8-amine derivatives with related heterocyclic systems like quinolines provides valuable insights for drug design. Both quinazoline and quinoline scaffolds are prevalent in many clinically used drugs. nih.govwikipedia.org

Studies comparing quinoline and quinazoline-based inhibitors of S. aureus NorA efflux pump revealed that while a bicyclic aromatic core is essential for activity, the nitrogen at the 3-position in the quinazoline scaffold can enhance inhibitory activity and reduce human cell toxicity compared to the corresponding quinoline analogues. nih.gov This suggests that the arrangement of nitrogen atoms within the heterocyclic system is a critical determinant of both efficacy and safety.

Furthermore, the fusion of other heterocyclic rings to the quinazoline core, such as thiazole (B1198619) or triazole, has been shown to yield compounds with potent biological activities, including anticancer and anti-inflammatory effects. nih.govnih.gov The shape and electronic properties of these fused systems play a crucial role in their interaction with biological targets. nih.gov For example, the angular shape of certain thiazolo[5,4-f]quinazoline derivatives is thought to be favorable for binding to kinase enzymes. nih.gov

The table below presents a comparative view of the inhibitory activities of quinoline and quinazoline derivatives against the S. aureus NorA efflux pump.

ScaffoldKey Structural FeaturesNorA Inhibition Activity
QuinolineBicyclic aromatic system with nitrogen at position 1Active
QuinazolineBicyclic aromatic system with nitrogens at positions 1 and 3Improved activity and reduced toxicity compared to quinoline
IsoquinolineNitrogen at position 2Inactive

Data based on a study of NorA efflux pump inhibitors. nih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of complex molecules like nih.govscispace.comDioxolo[4,5-g]quinazolin-8-amine derivatives. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) are employed to build predictive models that correlate the structural features of compounds with their biological activities. nih.govmdpi.com

These models generate 3D contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are critical for activity. nih.govmdpi.com This information provides a rational basis for designing new derivatives with enhanced potency. For example, in a study of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as CDK2/cyclin A inhibitors, CoMFA and CoMSIA models successfully predicted the inhibitory activities and guided the design of novel, more potent inhibitors. nih.govmdpi.com

Molecular docking studies further complement these approaches by simulating the binding of ligands to the active site of their target proteins. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity. nih.govmdpi.com By understanding the binding mode, medicinal chemists can make informed decisions about which parts of the molecule to modify to improve its interaction with the target. researchgate.net

Ligand-Protein Interaction Profiling

The interaction of vulcanchem.comnih.govDioxolo[4,5-g]quinazolin-8-amine derivatives with protein targets is a critical determinant of their pharmacological effect. Computational and experimental profiling helps to map these interactions at the atomic level, providing insights for optimizing ligand affinity and selectivity.

G9a Histone Lysine (B10760008) Methyltransferase Interaction

Analogues of vulcanchem.comnih.govDioxolo[4,5-g]quinazolin-8-amine have demonstrated potent inhibitory activity against G9a histone lysine methyltransferase (also known as EHMT2), an enzyme implicated in epigenetic gene silencing and overexpressed in various cancers. vulcanchem.comnih.gov Structural studies have revealed the precise binding mode of these quinazoline-based inhibitors within the G9a active site. Key interactions include:

The protonated N-1 nitrogen of the quinazoline core forms a crucial salt bridge with the side chain of Asp1088 in the substrate-binding pocket of G9a. vulcanchem.com

The amine group at the C-8 position (corresponding to the C-4 amine in the broader quinazoline class) establishes a hydrogen bond with Asp1083, further anchoring the inhibitor within the active site. vulcanchem.com

Substituents on the fused ring system, such as methoxy (B1213986) groups found in related 6,7-dimethoxyquinazoline (B1622564) inhibitors, can engage in favorable cation-π interactions with the aromatic ring of Tyr1154. vulcanchem.com

These interactions highlight the importance of the core quinazoline heterocycle and the strategic placement of amine groups for effective G9a inhibition. The replacement of the quinazoline core with a quinoline structure has been shown in related compounds to retain G9a inhibitory activity, suggesting some flexibility in the core scaffold. vulcanchem.com

Kinase Domain Modeling

While specific kinase inhibition data for the vulcanchem.comnih.govdioxolo[4,5-g]quinazolin-8-amine scaffold are limited, the broader quinazoline class is well-established as a "privileged scaffold" for kinase inhibitors. nih.gov Derivatives targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs) have been extensively studied. nih.govnih.gov Molecular docking studies on these related compounds provide a framework for predicting how vulcanchem.comnih.govdioxolo[4,5-g]quinazolin-8-amine derivatives might interact with kinase domains.

Typically, quinazoline-based kinase inhibitors function as ATP-competitive ligands, occupying the ATP-binding pocket. nih.gov Key interactions observed for various 4-anilinoquinazoline (B1210976) analogues, which can be extrapolated to the 8-amino- vulcanchem.comnih.govdioxolo[4,5-g]quinazoline structure, include:

Hinge Region Binding: A hydrogen bond between the N-1 of the quinazoline ring and the backbone amide of a conserved methionine residue in the kinase hinge region (e.g., Met793 in EGFR). nih.gov

Hydrophobic Pockets: The anilino group at the 4-position (analogous to the 8-position in the target compound) extends into a hydrophobic pocket, where substitutions can modulate selectivity. nih.gov

DFG Motif Interaction: Interactions with the highly conserved Asp-Phe-Gly (DFG) motif, particularly the aspartate residue (e.g., Asp855 in EGFR), are crucial for inhibiting the active kinase conformation. nih.gov

The table below summarizes the inhibitory activities of representative thiazole-fused quinazoline analogues against various kinases, illustrating the potential of the broader quinazoline scaffold in kinase inhibition.

Table 1: Kinase Inhibitory Activity of Selected Thiazolo[5,4-f]quinazolin-9-one Analogues

Compound Target Kinase IC₅₀ (µM)
I DYRK1A Submicromolar
5c - 3 to 13
5d - 7 to 18
6c - 3 to 13
6d - 2 to 11

Data sourced from studies on thiazolo[5,4-f]quinazolin-9-one derivatives, which share a related fused heterocyclic system. The specific kinase targets for compounds 5c, 5d, 6c, and 6d were evaluated against a panel, with the IC₅₀ range reflecting activity across various cancer cell lines rather than specific kinases. mdpi.com

GABA-A Receptor Binding

The potential for vulcanchem.comnih.govDioxolo[4,5-g]quinazolin-8-amine derivatives to interact with the GABA-A receptor has been explored through studies of structurally similar pyrazolo[1,5-a]quinazolines. nih.govnih.govmdpi.commdpi.com These compounds are known to modulate the GABA-A receptor, which is a ligand-gated ion channel and a major target for anxiolytic and sedative drugs. nih.gov

SAR studies on pyrazolo[1,5-a]quinazolines reveal critical structural requirements for GABA-A receptor binding:

A substituent at position 3 is essential for activity. nih.gov

The 4,5-dihydro form of the quinazoline ring is not well-tolerated for binding. nih.gov

Position 8 (equivalent to the dioxolo-group fusion site in the target compound) does not permit bulky substituents, as seen with the loss of binding in N-benzyl derivatives of 8-amino pyrazolo[1,5-a]quinazolines. nih.gov

The most potent analogues in these series act as allosteric modulators, binding to the benzodiazepine (B76468) site at the interface of the α and γ subunits of the receptor. nih.gov The table below shows the activity of selected 8-substituted pyrazolo[1,5-a]quinazoline derivatives on the GABA-A receptor.

Table 2: GABA-A Receptor Modulation by 8-Substituted Pyrazolo[1,5-a]quinazoline Analogues

Compound Substitution at C-8 Modulation of GABA-induced Cl⁻ current at 100 µM
8a -NO₂ (at position 7) +57% (agonist)
8b -NO₂ (at position 7) Antagonist
14 -NH₂ (dihydro form) +85% (agonist)
15 -NH₂ (aromatic form) Weak to no modulation

Data sourced from studies on pyrazolo[1,5-a]quinazoline derivatives. nih.gov

Conformational Analysis and Binding Affinity Predictions

Rational drug design heavily relies on computational methods to predict how a molecule will adopt a specific three-dimensional shape (conformation) to bind a target protein and to estimate the strength of this interaction (binding affinity).

Conformational Analysis

The spatial arrangement of atoms in a vulcanchem.comnih.govDioxolo[4,5-g]quinazolin-8-amine derivative is crucial for its ability to fit into a protein's binding site. The fused ring system provides a relatively rigid scaffold. However, substituents introduced at the 8-amino position or on the dioxolo ring can have multiple rotatable bonds, leading to various possible conformations. Computational analysis, often as part of molecular docking simulations, explores these conformational possibilities to identify the most energetically favorable pose within the binding pocket. For instance, in kinase inhibitors, the dihedral angle of the bond connecting the quinazoline core to the group at the 8-amino position determines the orientation of that group relative to the hinge region and hydrophobic back pocket of the kinase. nih.gov

Binding Affinity Predictions

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net For quinazoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models. These models generate 3D contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character will enhance or diminish binding affinity.

Binding affinity is experimentally quantified by values such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Lower values indicate higher potency. Predicting these values is a key goal of rational drug design. The binding free energy of a ligand-protein complex can be calculated using molecular dynamics simulations, providing a theoretical estimate of binding affinity.

The following table presents binding affinity data for a series of related 8-methoxy-pyrazolo[1,5-a]quinazoline derivatives at the GABA-A receptor, illustrating how modifications affect potency.

Table 3: Binding Affinity (Kᵢ) of Pyrazolo[1,5-a]quinazoline Analogues at the GABA-A Receptor

Compound Key Structural Feature Binding Affinity (Kᵢ, nM)
Analogue 1 3-(Hetero)arylalkylester group 0.2
Analogue 2 3-(Hetero)arylalkylester group 34
11d 3-(4-methoxyphenylcarbonyl) group (dihydro) >10,000 (low affinity)

Data sourced from studies on pyrazolo[1,5-a]quinazoline derivatives. mdpi.com Note that while compound 11d shows low binding affinity in radioligand displacement assays, it was potent in functional electrophysiological assays, highlighting the complexity of SAR. nih.govmdpi.com

Future Perspectives and Research Applications Of 1 2 Dioxolo 4,5 G Quinazolin 8 Amine

Lead Compound Optimization and Analogue Development

The core structure of mdpi.comresearchgate.netDioxolo[4,5-g]quinazolin-8-amine makes it an attractive scaffold for lead compound optimization. Researchers are actively creating analogues to enhance potency, selectivity, and pharmacokinetic properties. A key strategy involves the nucleophilic aromatic displacement of a leaving group on the quinazoline (B50416) ring system to introduce various aniline (B41778) derivatives. biorxiv.org This approach has been used to synthesize a library of compounds to probe the inhibition landscape of specific kinase families. biorxiv.orgsoton.ac.uk

For example, the 4-anilino-quinazoline framework has been a major focus of kinase drug discovery programs, leading to several approved medications. soton.ac.uk Research has shown that the quinazoline core can be modified to fine-tune selectivity. Compared to the analogous quinoline (B57606) core, the quinazoline scaffold sometimes demonstrates a reduced binding affinity for certain kinases like Cyclin G-associated kinase (GAK), which can be a desirable trait for developing more selective inhibitors of other targets, such as STE20-like kinases (SLK/STK10). biorxiv.org

One specific analogue, N-(3-ethynylphenyl)- mdpi.comresearchgate.netdioxolo[4,5-g]quinazolin-8-amine, was synthesized to explore this selectivity. biorxiv.orggoogle.com The development of such analogues is guided by understanding the structural requirements for kinase binding, including factors like the electronics and steric bulk of substituents on the aniline ring. biorxiv.orgsoton.ac.uk This rational design approach aims to create next-generation inhibitors with improved therapeutic profiles.

Table 1: Examples of mdpi.comresearchgate.netDioxolo[4,5-g]quinazolin-8-amine Analogues and Their Research Focus

Compound NameModificationResearch FocusCitation
N-(3-ethynylphenyl)- mdpi.comresearchgate.netdioxolo[4,5-g]quinazolin-8-amineAddition of an ethynylphenyl group at the 8-amino positionTo probe selectivity for SLK/STK10 kinases over GAK biorxiv.orggoogle.com
N-(3-chloro-4-fluorophenyl)- mdpi.comresearchgate.netdioxolo[4,5-g]quinazolin-8-amineAddition of a 3-chloro-4-fluorophenyl group at the 8-amino positionPotential use in cancer therapy google.com

Exploration of Novel Therapeutic Indications

Derivatives of mdpi.comresearchgate.netDioxolo[4,5-g]quinazolin-8-amine are being investigated for a range of diseases, moving beyond their initial applications. The inherent biological activity of the quinazoline ring system makes it a privileged scaffold in drug discovery.

Initially, these compounds were explored for their utility in treating hyperproliferative diseases, such as various cancers. google.com The mechanism often involves the inhibition of receptor tyrosine kinases that are crucial for cell replication signals, which are frequently overactive in common cancers. google.com

Beyond oncology, research has pointed to new therapeutic avenues. Quinazoline derivatives have been indicated in conditions characterized by hyperactive T-cells, including rheumatoid arthritis, autoimmune diseases, allergies, asthma, and the prevention of graft rejection. google.com There is also evidence suggesting their potential use in treating atherosclerosis. google.com Furthermore, patent literature reveals that certain quinazoline compounds are being developed as inhibitors of Complement Factor B, which could have applications in a broad spectrum of inflammatory and autoimmune disorders, such as renal, ocular, respiratory, and cardiovascular diseases. googleapis.com The demonstrated activity of analogues against kinases like GAK, SLK, and STK10 also opens the door for exploring their roles in other cellular processes and diseases. biorxiv.orgsoton.ac.uk

Advances in Green Synthetic Methodologies for Quinazoline Production

The growing emphasis on sustainable chemistry has spurred the development of "green" methods for synthesizing the quinazoline scaffold. researchgate.net These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency compared to traditional synthetic routes.

Key advancements include:

Transition-Metal-Free Synthesis : To avoid potentially toxic and expensive heavy metals, methods using catalysts like molecular iodine have been developed. These reactions can proceed under an oxygen atmosphere, with oxygen serving as a green oxidant. mdpi.com

Use of Green Solvents : Water is being utilized as an environmentally benign solvent for one-pot, three-component reactions, sometimes facilitated by ultrasound irradiation to increase efficiency. frontiersin.orgrsc.org Biodegradable solvents like ethyl lactate (B86563) are also being employed. frontiersin.org

Organocatalysis : Small organic molecules, such as p-toluenesulfonic acid (p-TSA) and camphorsulfonic acid (CSA), are used as effective Brønsted acid catalysts. frontiersin.org These reactions can sometimes be performed under solvent-free conditions using mechanochemical grinding, which significantly reduces waste. frontiersin.org

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to excellent yields, representing a more energy-efficient approach. researchgate.netfrontiersin.org

Multi-Component Reactions : Designing syntheses where multiple starting materials react in a single step (a one-pot reaction) improves atom economy and operational efficiency, reducing the need for intermediate purification steps. mdpi.comrsc.org

Table 2: Overview of Green Synthetic Approaches for Quinazoline Derivatives

MethodologyCatalyst/ReagentSolvent/ConditionKey AdvantagesCitation
Iodine-Catalyzed OxidationMolecular Iodine (I₂)Oxygen atmosphere, solvent-freeTransition-metal-free, green oxidant, shorter reaction times mdpi.com
Copper-Catalyzed SynthesisCopper ComplexMethanolUse of an economical catalyst and green solvent researchgate.net
Brønsted Acid Catalysisp-Toluene sulfonic acid (p-TSA)Solvent-free, mechanochemical grindingEnvironmentally benign, rapid reaction (3-15 min) frontiersin.org
Ultrasound-Assisted SynthesisDodecylbenzene sulfonic acid (DBSA)WaterUse of green solvent, efficient activation method frontiersin.org
Multi-Component ReactionAmmonium (B1175870) iodideMetal-freeFacile construction from simple, readily available reactants rsc.org

Integration of Advanced Preclinical Models for Enhanced Translational Research

To bridge the gap between laboratory discoveries and clinical applications, researchers are increasingly using advanced preclinical models to evaluate quinazoline derivatives. These models provide more accurate predictions of how a drug will behave in humans.

For anticancer research, mouse colon-tumor models have been specifically utilized for the experimental therapy of quinazoline-based compounds. google.com These in vivo models are critical for assessing a compound's efficacy and understanding its behavior within a complex biological system. The development of transplantable tumor models in mice further refines the ability to test potential chemotherapy agents. google.com

In addition to traditional animal models, modern cell-based assays are providing deeper insights at the molecular level. For instance, the nanoBRET (Bioluminescence Resonance Energy Transfer) assay is a sophisticated technique used to measure a compound's engagement with its target protein directly within living cells. soton.ac.uk This provides crucial information on whether the drug reaches its intended target in a cellular context and at what concentration it is effective, which is a significant step forward from simple enzyme activity assays. soton.ac.uk The integration of such advanced models is essential for improving the success rate of translating promising compounds like mdpi.comresearchgate.netDioxolo[4,5-g]quinazolin-8-amine analogues from the lab to the clinic.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions. For instance, in 8-methoxyquinazoline derivatives, the methoxy group resonates at δ ~4.07 ppm, while aromatic protons show splitting patterns indicative of substitution ().
  • IR Spectroscopy : Stretching frequencies (e.g., 3262 cm1^{-1} for N–H in ) validate amine and carbonyl functionalities.
    Advanced Research Focus
  • X-ray Crystallography : Resolves conformational preferences, such as the planarity of the dioxolo ring fused to the quinazoline core ().
  • HRMS : Confirms molecular formulas (e.g., C29_{29}H30_{30}N4_4O4_4ClF in ) and detects isotopic patterns for halogenated derivatives.

What strategies modulate the electronic properties of the quinazoline core to enhance biological activity?

Q. Basic Research Focus

  • Electron-Withdrawing Groups : Substituents like chloro or fluoro at the 3-position increase electrophilicity, improving interactions with biological targets ().
  • Methoxy Groups : Enhance solubility and π-stacking interactions (e.g., 8-methoxy derivatives in ).
    Advanced Research Focus
  • Structure-Activity Relationship (SAR) Studies : Derivatives with 4-morpholinylpropoxy chains () show enhanced kinase inhibition due to improved hydrogen bonding.
  • Computational Modeling : DFT calculations predict charge distribution and frontier molecular orbitals, guiding rational design ().

How can computational methods predict the reactivity of substituents on the dioxolo ring?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the C-5 position in the dioxolo ring is prone to electrophilic attack ().
  • Molecular Dynamics (MD) : Simulates solvent effects on substituent orientation, aiding in predicting regioselectivity during iodination ().

What are common pitfalls in the iodination step during synthesis, and how can they be mitigated?

Q. Basic Research Focus

  • Side Reactions : Over-iodination can occur with excess iodomethane. Mitigation involves stoichiometric control and monitoring via TLC (Rf_f values in ).
  • Byproduct Formation : Use of K2_2CO3_3 in DMF minimizes ester hydrolysis during halogenation ().
    Advanced Research Focus
  • Kinetic Studies : Real-time NMR or HPLC tracks reaction progress, optimizing time and temperature (e.g., reflux at 80°C for 6 hours in ).

How do structural analogs of [1,3]dioxoloquinazolin-8-amine compare in stability and reactivity?

Q. Basic Research Focus

  • Analog Stability : 5,7-Diamino-4-methoxy derivatives () exhibit higher thermal stability (>200°C) due to intramolecular hydrogen bonding.
  • Reactivity Trends : Imidazo[4,5-g]quinazolines () show faster nucleophilic substitution at C-8 compared to benzo-fused analogs.
    Advanced Research Focus
  • Comparative DFT Analysis : Electron-deficient analogs (e.g., nitro-substituted) undergo faster SNAr reactions, while electron-rich analogs favor radical pathways ().

What are the challenges in achieving enantiomeric purity for chiral [1,3]dioxoloquinazoline derivatives?

Q. Advanced Research Focus

  • Asymmetric Synthesis : Chiral auxiliaries (e.g., (R)-BINOL) induce enantioselectivity during cyclization ().
  • Chromatographic Resolution : Chiral HPLC with amylose-based columns separates enantiomers (e.g., 90% ee achieved for tetrahydroquinazolinones in ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.